molecular formula C21H19F3N4O3 B2916419 N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1421517-57-8

N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2916419
CAS RN: 1421517-57-8
M. Wt: 432.403
InChI Key: GVHSYNLOKOCKJI-UHFFFAOYSA-N
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Description

N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

Research into imidazole derivatives, such as N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, has shown promising antimycotic and antibacterial properties. The synthesis of various imidazole compounds has demonstrated activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria, with some also showing efficacy against Candida albicans in vivo. This highlights the potential of such compounds in developing new antimicrobial agents (Heeres & van Cutsem, 1981).

Metal Coordination Chemistry

Imidazole derivatives play a significant role in the synthesis of heterotrimetallic oxalato-bridged complexes. These compounds exhibit unique magnetic properties due to their structure, which involves coordination between imidazole nitrogen atoms and metal ions. Such complexes are of interest for their potential applications in magnetic materials and as models for studying magnetic interactions in molecular systems (Martínez-Lillo et al., 2007).

Catalysis and Organic Synthesis

Imidazole-based compounds have been utilized as ligands in copper-catalyzed N-arylation reactions, demonstrating efficiency in coupling reactions involving imidazoles and benzimidazoles. This showcases their utility in organic synthesis, particularly in constructing complex nitrogen-containing heterocycles that are prevalent in many pharmaceuticals and bioactive molecules (Altman, Koval, & Buchwald, 2007).

Corrosion Inhibition

Imidazole derivatives have shown effectiveness as corrosion inhibitors, particularly in protecting metal surfaces in acidic environments. Their strong adsorption onto metal surfaces suggests potential for use in industrial applications where corrosion resistance is crucial (Prashanth et al., 2021).

properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c22-21(23,24)31-17-9-7-16(8-10-17)27-20(30)19(29)26-11-4-13-28-14-12-25-18(28)15-5-2-1-3-6-15/h1-3,5-10,12,14H,4,11,13H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSYNLOKOCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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